Octaphenylsilsesquioxane

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJHRABGYYAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893550 | |

| Record name | Octaphenylhexacyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1033.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-79-1 | |

| Record name | Octaphenylsilsesquioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5256-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaphenylhexacyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octaphenylsilsesquioxane

Introduction: Unveiling the Nanoscale Cage of Octaphenylsilsesquioxane

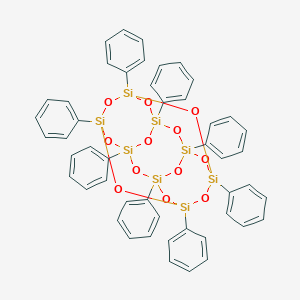

Octaphenylsilsesquioxane (OPS), a member of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, stands as a captivating hybrid molecule at the intersection of organic and inorganic chemistry.[1][2] Its unique three-dimensional cage-like structure, composed of a rigid inorganic silica core (Si₈O₁₂) and eight organic phenyl groups (C₆H₅) attached to the silicon vertices, imparts a remarkable combination of properties.[1][3] With a diameter typically in the range of 1-3 nanometers, OPS is considered one of the smallest silica nanoparticles.[1] This guide provides a comprehensive exploration of the physical and chemical properties of Octaphenylsilsesquioxane, offering insights for researchers, scientists, and drug development professionals seeking to harness its potential in advanced materials and biomedical applications.[1][4][5][6]

Molecular Architecture and Core Physical Characteristics

The fundamental structure of Octaphenylsilsesquioxane is a testament to precision at the molecular level. The silicon and oxygen atoms form a cubic cage, which is externally decorated with covalently bonded phenyl groups.[3] This well-defined nanoscale architecture is the primary determinant of its distinct physical properties.

Diagram 1: Molecular Structure of Octaphenylsilsesquioxane

Caption: A 3D representation of the Octaphenylsilsesquioxane (OPS) molecule.

A summary of the core physical properties of Octaphenylsilsesquioxane is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₄₀O₁₂Si₈ | [7][8] |

| Molecular Weight | 1033.51 g/mol | [1][7][8] |

| Appearance | White solid powder/crystal | [1][7][9] |

| Density | 1.30 - 1.35 g/cm³ | [1][7] |

| Melting Point | >350 °C | [1][7] |

| Refractive Index | 1.61 | [7] |

These properties underscore the robust and stable nature of OPS. Its high melting point is indicative of significant thermal stability, a key attribute for applications in high-performance materials.

Solubility Profile: A Tale of Two Moieties

The solubility of Octaphenylsilsesquioxane is a direct consequence of its hybrid nature. The inorganic silica core is inherently hydrophilic, while the peripheral phenyl groups are hydrophobic. This duality governs its interaction with various solvents.

Generally, OPS exhibits poor solubility in common organic solvents.[10] It is very slightly soluble in ethers and chloroform, while being insoluble in acetone, acetonitrile, and methanol.[9] However, functionalization of the phenyl rings can significantly alter its solubility profile, making it more amenable to processing in a wider range of solvents.[11]

| Solvent | Solubility | Source(s) |

| Ethers | Very slightly soluble | [9] |

| Chloroform | Very slightly soluble | [9] |

| Acetone | Insoluble | [9] |

| Acetonitrile | Insoluble | [9] |

| Methanol | Insoluble | [9] |

| Water | Dispersible/Emulsifiable | [9] |

The ability of OPS to be dispersed in water, despite its overall low solubility, is an interesting characteristic that can be exploited in certain formulations.

Chemical Properties and Reactivity

The chemical behavior of Octaphenylsilsesquioxane is largely dictated by the reactivity of its constituent parts: the stable Si-O-Si siloxane cage and the aromatic phenyl rings.

Thermal Stability

One of the most remarkable properties of OPS is its exceptional thermal stability.[12][13] The robust siloxane framework can withstand high temperatures, with a melting point exceeding 350 °C.[1][7] Thermogravimetric analysis (TGA) typically shows a 5% weight loss temperature (Td5) well above 320 °C, and for some polysiloxanes, stability can extend up to 453 °C.[12][14] This high thermal stability makes OPS an attractive additive for enhancing the performance of polymers in high-temperature applications.[1][10]

Reactivity of the Phenyl Rings

While the siloxane core is relatively inert, the phenyl groups can undergo electrophilic substitution reactions.[11] However, these reactions can be challenging and may lack selectivity.[11] Functionalization of the phenyl rings is a key strategy to tailor the properties of OPS and enable its covalent incorporation into polymer matrices.[1] For instance, nitration of the phenyl rings followed by reduction can introduce amino groups, providing reactive sites for further chemical modifications.[15]

Hydrolytic Sensitivity

Octaphenylsilsesquioxane demonstrates no significant reaction with aqueous systems, indicating good hydrolytic stability under neutral conditions.[7] However, under certain alkaline conditions, the Si-O-Si bonds can undergo hydrolysis, potentially leading to the formation of "open" cage structures.[16][17]

Experimental Protocols for Characterization

A thorough understanding of the properties of Octaphenylsilsesquioxane necessitates the use of various analytical techniques. Below are detailed protocols for key characterization methods, along with the scientific rationale behind the experimental choices.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of OPS.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry OPS powder into a ceramic or platinum TGA pan. The use of a small, uniform sample ensures even heat distribution and accurate temperature measurement.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. This removes any oxygen that could lead to oxidative degradation and ensures that the observed weight loss is due to thermal decomposition alone.

-

Heating Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible and interpretable results.

-

Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition and the temperature at which 5% weight loss (Td5) occurs.

Diagram 2: TGA Experimental Workflow

Caption: A simplified workflow for Thermal Gravimetric Analysis (TGA) of OPS.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of OPS.

Methodology:

-

Sample Preparation: Finely grind the OPS powder to ensure random orientation of the crystallites. A homogenous powder is essential for obtaining a representative diffraction pattern.

-

Instrument Setup: Mount the powdered sample on a zero-background sample holder. This minimizes interference from the sample holder material.

-

Data Collection: Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation. This range typically covers the most significant diffraction peaks for silsesquioxanes.

-

Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks. Comparison with known crystallographic data for OPS confirms its crystal structure.[8][10][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes of OPS.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of OPS powder with dry potassium bromide and pressing the mixture into a thin, transparent disk. KBr is transparent in the mid-infrared region and provides a suitable matrix for solid samples.

-

Data Collection: Record the FTIR spectrum in the range of 4000-400 cm⁻¹. This range encompasses the vibrational frequencies of the key functional groups in OPS.

-

Data Analysis: Identify the characteristic absorption bands. Key peaks to look for include the asymmetric stretching of Si-O-Si in the cage structure (around 1100 cm⁻¹) and the vibrations associated with the phenyl groups.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and purity of OPS.

Methodology:

-

Sample Preparation: Dissolve a small amount of OPS in a suitable deuterated solvent (e.g., CDCl₃, if solubility allows, or a more specialized solvent for poorly soluble compounds). The choice of solvent is critical for obtaining a high-resolution spectrum.

-

Data Collection: Acquire ¹H and ²⁹Si NMR spectra.[17][20] ¹H NMR provides information about the protons on the phenyl rings, while ²⁹Si NMR is crucial for confirming the structure of the siloxane cage.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to confirm the expected molecular structure and assess the purity of the sample.

Conclusion: A Versatile Nanomaterial with Broad Horizons

Octaphenylsilsesquioxane, with its well-defined nanostructure and exceptional properties, represents a significant building block in the field of materials science and nanotechnology. Its high thermal stability, chemical robustness, and the potential for tailored functionality make it a valuable component in the development of advanced composites, coatings, and biomedical platforms.[1][21] A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for unlocking its full potential in diverse and innovative applications.

References

-

MDPI. Green Synthesis of Soluble Polysilsesquioxane with Phthalimide Groups. [Link]

-

ResearchGate. (PDF) High Temperature Stability of Polysiloxanes. [Link]

-

PubMed. Multimodal Polysilsesquioxane Nanoparticles for Combinatorial Therapy and Gene Delivery in Triple-Negative Breast Cancer. [Link]

-

ResearchGate. Incompletely Condensed Silsesquioxanes: Formation and Reactivity | Request PDF. [Link]

-

ACS Publications. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane | Inorganic Chemistry. [Link]

-

ResearchGate. The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). [Link]

-

PubChem. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl. [Link]

-

ResearchGate. 29 Si{ 1 H} NMR spectra of purified compounds (a) octa-, (b) deca-, and.... [Link]

-

ResearchGate. Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)4 at Room Temperature. [Link]

-

PubMed. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/d236049a4f7808c1a657e2525e982d64f260341c]([Link]

-

MDPI. The Rediscovery of POSS: A Molecule Rather than a Filler. [Link]

-

ACS Publications. para-Octaiodophenylsilsesquioxane, [p-IC6H4SiO1.5]8, a Nearly Perfect Nano-Building Block. [Link]

-

PubMed Central. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. [Link]

-

Gelest, Inc. Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds. [Link]

-

ResearchGate. Comparison of the powder X-ray diffraction pattern generated from.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. [Link]

-

ResearchGate. Microscopic Pyrolysis Mechanism on the Octyphenylsiloxane Flame Retarded Polycarbonate by Reactive Molecular Dynamics. [Link]

-

Meddocs Publishers. Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine. [Link]

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

-

ResearchGate. Synthesis and characterization of cage octa(aminopropylsilsesquioxane) | Request PDF. [Link]

-

ResearchGate. Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s | Request PDF. [Link]

-

MDPI. Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. [Link]

Sources

- 1. Octaphenyl Silsesquioxane High Quality Worldwide Delivery [nanoshel.com]

- 2. Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine [meddocsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Multimodal Polysilsesquioxane Nanoparticles for Combinatorial Therapy and Gene Delivery in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5256-79-1 CAS MSDS (Octaphenylsilsesquioxane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | C48H40O12Si8 | CID 521391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hybridplastics.com [hybridplastics.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability and Decomposition Mechanism of Octaphenylsilsesquioxane (OPS)

Executive Summary

Octaphenylsilsesquioxane (OPS) stands as a cornerstone in the field of hybrid organic-inorganic materials. Its unique three-dimensional cage structure, composed of a robust inorganic silica (Si-O-Si) core and eight peripheral phenyl (C₆H₅) groups, imparts exceptional thermal stability, making it a critical additive for enhancing the performance of high-temperature polymers and composites. This guide provides an in-depth analysis of the thermal behavior of OPS, elucidating the mechanisms that govern its decomposition under different atmospheric conditions. We will explore the advanced analytical techniques required for accurate characterization, present a validated experimental workflow, and detail the chemical pathways of its degradation. This document is intended to serve as a comprehensive resource for scientists and engineers leveraging the unique properties of OPS in materials innovation.

The Fundamental Structure and Significance of OPS

Octaphenylsilsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula (C₆H₅SiO₁.₅)₈. The structure consists of eight silicon atoms at the corners of a cube, linked by twelve oxygen atoms along the edges, forming a rigid inorganic cage. Each silicon atom is covalently bonded to a phenyl group, creating a well-defined molecular architecture. This hybrid nature is the source of its remarkable properties; the inorganic core provides rigidity and high thermal resistance, while the organic phenyl groups ensure compatibility with various polymer matrices. Silsesquioxanes with phenyl groups are recognized as among the most thermally stable compounds in their class due to the high content of aromatic groups.[1]

Thermal Stability Profile of Octaphenylsilsesquioxane

The thermal stability of a material is its ability to resist chemical and physical changes upon exposure to heat.[2] OPS exhibits exceptionally high thermal stability compared to silsesquioxanes with saturated aliphatic substituents.[3] However, accurate characterization via thermogravimetric analysis (TGA) requires careful consideration of experimental parameters, as the material's behavior is highly dependent on the surrounding atmosphere and can be complicated by sublimation phenomena.[4]

A comprehensive study of OPS reveals different degradation profiles in inert versus oxidative atmospheres.[4] In an inert nitrogen atmosphere, decomposition typically occurs in two distinct steps, whereas in an oxidative air atmosphere, a more complex, three-step process is observed.[4] The material is generally stable up to approximately 445°C in air before significant mass loss begins.[5]

Quantitative Thermal Decomposition Data

The following table summarizes typical data obtained from thermogravimetric analysis of OPS under both nitrogen and air. It is crucial to note that absolute values can vary depending on factors like heating rate and sample mass, the latter of which can influence the extent of sublimation.[4]

| Parameter | Condition: Nitrogen Atmosphere | Condition: Air Atmosphere | Rationale & Significance |

| Onset Temperature (Tonset) | ~450 - 500 °C | ~445 - 480 °C | Represents the temperature at which significant, sustained mass loss begins. The high onset temperature confirms the exceptional stability of the Si-O-Si cage and Si-C bonds. |

| Temperature of Max. Decomposition Rate (Tmax) | Stage 1: ~540 °C Stage 2: >600 °C | Stage 1: ~500 °C Stage 2: ~580 °C Stage 3: ~650 °C | Indicates the point of most rapid degradation for each respective stage. The multiple peaks suggest a complex, multi-step decomposition mechanism. |

| Mass Loss Profile | Two-step process[4] | Three-step process[4] | The difference highlights the role of oxygen in the degradation pathway, which introduces an additional oxidative step for the organic components. |

| Char Yield at 800 °C | High (~50-65%)[3] | Low (~25-35%)[3] | In nitrogen, a high-yield ceramic residue of silica and free carbon is formed.[3] In air, the organic portion is oxidized to volatile CO/CO₂, leaving a residue that corresponds more closely to the stoichiometric mass of silica (SiO₂).[3][4] |

Recommended Experimental Workflow for Thermal Analysis

To fully elucidate the thermal behavior of OPS, a multi-faceted analytical approach is required. Thermogravimetric Analysis (TGA) provides quantitative mass loss data, but when hyphenated with techniques for Evolved Gas Analysis (EGA) like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it allows for the identification of decomposition products in real-time.[5][6] Differential Scanning Calorimetry (DSC) complements this by identifying thermal transitions such as melting or crystal rearrangements that are not associated with mass loss.[5]

Diagram of the Comprehensive Thermal Analysis Workflow

Caption: Divergent decomposition mechanisms of OPS in inert vs. oxidative environments.

Conclusion

Octaphenylsilsesquioxane exhibits outstanding thermal stability, a direct result of its robust hybrid chemical structure. Its decomposition is a complex, multi-stage process initiated by the cleavage of the silicon-phenyl bond. The subsequent reaction pathways and final residue are critically dependent on the atmospheric conditions. In an inert atmosphere, OPS degrades to form a high-yield silicon oxycarbide char, making it an excellent char-forming agent in flame retardant applications. Conversely, in an oxidative environment, it undergoes more complete degradation to form a low-yield silica residue. A thorough understanding of these mechanisms, achieved through a comprehensive analytical workflow combining TGA, DSC, and EGA, is essential for the intelligent design and application of OPS in next-generation, high-performance materials.

References

-

Fan, Y., et al. (2014). Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes. Journal of Thermal Analysis and Calorimetry, 116(1), 349-357. [Link]

-

Zhang, W., et al. (2018). Study on the thermal behaviors of polyhedral oligomeric octaphenylsilsesquioxane (OPS). ResearchGate. [Link]

-

Gomez, F. A., et al. (2021). Thermal stability study of catalyst (CuO/ZnO) supported on phenyl polyhedral oligomeric silsesquioxanes. ProQuest. [Link]

-

Wang, J., et al. (2020). Microscopic Pyrolysis Mechanism on the Octyphenylsiloxane Flame Retarded Polycarbonate by Reactive Molecular Dynamics. ResearchGate. [Link]

-

Fina, A., et al. (2006). Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. Thermochimica Acta, 440(1), 36-42. [Link]

-

National Institutes of Health (NIH). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. PMC. [Link]

-

Asare, E. O., et al. (2021). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. MDPI. [Link]

-

Asare, E. O., et al. (2021). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. ResearchGate. [Link]

-

Haddad, T. S., et al. (2007). Poly(ethylene glycol)-Octafunctionalized Polyhedral Oligomeric Silsesquioxane: Synthesis and Thermal Analysis. ACS Publications. [Link]

-

Janeta, M., et al. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. PMC - NIH. [Link]

-

Wang, F., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. [Link]

-

Janeta, M., et al. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. ResearchGate. [Link]

-

Ma, C., et al. (2018). Thermogravimetric analysis (TGA) of different aminophenyl silsesquioxanes. ResearchGate. [Link]

-

Barczewski, M., et al. (2024). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). UPCommons. [Link]

-

Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins. [Link]

-

Wang, F., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. [Link]

-

Setaram. ORGANIC MATERIALS SCIENCES POLYMERS. Setaram. [Link]

Sources

- 1. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. setaramsolutions.com [setaramsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal stability study of catalyst (CuO/ZnO) supported on phenyl polyhedral oligomeric silsesquioxanes - ProQuest [proquest.com]

- 6. eag.com [eag.com]

Spectroscopic Characterization of Octaphenylsilsesquioxane: A Technical Guide

<Technical Guide >

Introduction

Octaphenylsilsesquioxane (OPS) is a well-defined, cage-like organosilicon compound with the chemical formula (C₆H₅SiO₁.₅)₈. Its structure is characterized by a cubic silica core (Si₈O₁₂) with a phenyl group attached to each of the eight silicon atoms at the vertices. This unique hybrid structure, combining a rigid inorganic core with organic functionalities, imparts exceptional thermal stability, chemical resistance, and dielectric properties, making it a valuable building block in advanced materials science.[1][2]

Accurate and comprehensive characterization is paramount to ensure the purity and structural integrity of OPS for its successful application in nanocomposites, resins, and other high-performance materials. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—for the unambiguous identification and quality assessment of octaphenylsilsesquioxane.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of OPS in solution. By probing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.

¹H NMR Spectroscopy: Probing the Phenyl Protons

The ¹H NMR spectrum of OPS is characterized by signals arising from the protons of the eight phenyl groups. Due to the high symmetry of the T₈ cage, the protons on each phenyl ring are chemically equivalent to those on the other seven rings. The spectrum typically exhibits complex multiplets in the aromatic region, usually between 7.0 and 8.0 ppm . These multiplets arise from the coupling between the ortho, meta, and para protons on the phenyl rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon environments within the OPS molecule. For the phenyl groups, four distinct resonances are expected, corresponding to the ipso, ortho, meta, and para carbons. The high signal-to-noise ratio and resolution of modern NMR spectrometers allow for the clear identification of these signals, which typically appear in the range of 120 to 140 ppm .[3] The observation of only four signals for the phenyl carbons further confirms the high symmetry of the molecule.

²⁹Si NMR Spectroscopy: The Definitive Signature of the T₈ Cage

²⁹Si NMR is arguably the most powerful technique for confirming the structural integrity of the silsesquioxane core. Due to the perfect symmetry of the octaphenylsilsesquioxane cage, all eight silicon atoms are chemically and magnetically equivalent. This results in a single, sharp resonance in the ²⁹Si NMR spectrum. This characteristic peak is typically observed in the range of -78 to -80 ppm (relative to tetramethylsilane, TMS). The presence of a single peak is a definitive indicator of a fully condensed, closed-cage T₈ structure.[4] Any additional peaks in this region would suggest the presence of impurities, incompletely condensed species (e.g., T₇ structures with Si-OH groups), or cage rearrangement products.[5]

Summary of NMR Spectroscopic Data for Octaphenylsilsesquioxane

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Insights |

| ¹H | 7.0 - 8.0 | Multiplets corresponding to ortho, meta, and para phenyl protons. |

| ¹³C | 120 - 140 | Four distinct resonances for ipso, ortho, meta, and para carbons, confirming molecular symmetry. |

| ²⁹Si | -78 to -80 | A single, sharp peak, providing unambiguous confirmation of the symmetric T₈ cage structure. |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Octaphenylsilsesquioxane exhibits good solubility in chlorinated solvents such as chloroform-d (CDCl₃) and in aromatic solvents like toluene-d₈.[6][7] The choice of solvent will depend on the specific NMR experiment and the desired sample concentration.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the OPS sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution of the sample. A brief application of sonication may aid in dissolution.

-

Using a pipette with a filter, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

-

Data Acquisition: Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra using appropriate instrument parameters. For ²⁹Si NMR, a longer relaxation delay and a larger number of scans may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.[4]

Part 2: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides a complementary and equally crucial perspective on the structure of OPS by probing the vibrational modes of its chemical bonds. FTIR and Raman spectroscopy are based on different physical principles—infrared absorption and inelastic light scattering, respectively—and thus provide complementary information about the molecule's vibrational fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds. The FTIR spectrum of OPS is dominated by strong absorptions corresponding to the vibrations of the Si-O-Si cage and the phenyl groups.

Key FTIR Absorptions for Octaphenylsilsesquioxane:

-

~1100-1130 cm⁻¹ (strong, broad): This is the most prominent feature in the FTIR spectrum and is assigned to the asymmetric stretching vibration of the Si-O-Si bonds within the silsesquioxane cage.[8][9] The strength and broadness of this band are characteristic of the highly crosslinked siloxane network.

-

~3050-3080 cm⁻¹ (medium): Aromatic C-H stretching vibrations of the phenyl groups.

-

~1430 cm⁻¹ (strong): Si-C₆H₅ stretching vibration.

-

~1595 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

-

~700-740 cm⁻¹ (strong): C-H out-of-plane bending vibrations of the monosubstituted phenyl rings.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrations of non-polar, symmetric bonds. It therefore provides valuable information that is often weak or absent in the FTIR spectrum.

Key Raman Shifts for Octaphenylsilsesquioxane:

-

~1001 cm⁻¹ (very strong): This sharp and intense peak is due to the symmetric "breathing" mode of the phenyl rings. This is often the most intense peak in the Raman spectrum of OPS.[10]

-

~1600 cm⁻¹ (strong): Aromatic C=C stretching, complementing the corresponding FTIR band.[11]

-

~450-550 cm⁻¹ (medium): Symmetric stretching and deformation modes of the Si-O-Si cage. These vibrations are often weak in the FTIR spectrum but are clearly visible in the Raman spectrum.[12]

Summary of Vibrational Spectroscopy Data for Octaphenylsilsesquioxane

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~1100-1130 | FTIR | Asymmetric Si-O-Si stretch (cage) |

| ~1001 | Raman | Phenyl ring breathing mode |

| ~1595-1600 | FTIR & Raman | Aromatic C=C stretch |

| ~1430 | FTIR | Si-Phenyl stretch |

| ~700-740 | FTIR | C-H out-of-plane bend |

| ~450-550 | Raman | Symmetric Si-O-Si stretch/deformation |

Experimental Protocols: Vibrational Spectroscopy

FTIR (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the powdered OPS sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[13]

Raman Spectroscopy

-

Place a small amount of the powdered OPS sample onto a microscope slide or into a capillary tube.

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm), laser power, and acquisition time to achieve a good signal-to-noise ratio.

Part 3: Integrated Spectroscopic Analysis

For a comprehensive and unambiguous characterization of octaphenylsilsesquioxane, it is essential to integrate the data from NMR, FTIR, and Raman spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for quality control and structural verification.

Workflow for Integrated Characterization

The following diagram illustrates a logical workflow for the integrated spectroscopic characterization of OPS.

Caption: Integrated workflow for OPS characterization.

This integrated approach ensures a high degree of confidence in the identity and purity of octaphenylsilsesquioxane. The definitive single peak in the ²⁹Si NMR confirms the T₈ cage, while the combination of ¹H and ¹³C NMR, along with the characteristic bands in the FTIR and Raman spectra, validates the presence and integrity of the eight phenyl groups.

Conclusion

The spectroscopic characterization of octaphenylsilsesquioxane through NMR, FTIR, and Raman techniques provides a robust and comprehensive methodology for structural elucidation and purity assessment. The hallmark of a high-purity OPS sample is the convergence of evidence from all three techniques: a single sharp resonance in the ²⁹Si NMR spectrum, characteristic phenyl group signals in ¹H and ¹³C NMR, and the distinct vibrational fingerprints of the Si-O-Si cage and phenyl substituents in the FTIR and Raman spectra. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and consistency of their OPS materials, which is critical for the development of next-generation advanced materials.

References

- ResearchGate. (n.d.). Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)4 at Room Temperature.

- ResearchGate. (n.d.). 29 Si{ 1 H} NMR spectra of purified compounds (a) octa-, (b) deca-, and....

- Dalton Transactions (RSC Publishing). (n.d.). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions.

- ResearchGate. (n.d.). Synthesis and characterization of cage octa(aminopropylsilsesquioxane) | Request PDF.

- The University of Akron. (2012, October 1). Sequential “Click” Approach to Polyhedral Oligomeric Silsesquioxane-Based Shape Amphiphiles.

- ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of (A)....

- Elsevier. (2002, May 3). 29Si NMR chemical shifts of silane derivatives.

- ACS Publications. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.

- ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts | Download Table.

- The Royal Society of Chemistry. (n.d.). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane.

- ResearchGate. (n.d.). The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS).

- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- ResearchGate. (n.d.). Raman peak assignments of spectra | Download Table.

- ResearchGate. (n.d.). 1 H and 29 Si NMR spectra of octakis(3-azidopropyl)-POSS 4.

- MDPI. (n.d.). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. | Download Table.

- ResearchGate. (n.d.). Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s | Request PDF.

- ResearchGate. (n.d.). Raman spectra of: (1) PP, (2) Al-POSS/PP, (3) Ti-POSS/PP.

- University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.

- ResearchGate. (n.d.). Synthesis and characterization of octa (aminophenyl) polyhedral silsesquioxane.

- Defense Technical Information Center. (2012, August 28). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- MDPI. (n.d.). The Rediscovery of POSS: A Molecule Rather than a Filler.

- ResearchGate. (2012, August 28). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.

- ResearchGate. (2022, August 18). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review | Request PDF.

- PMC. (2019, October 25). A Surface-Enhanced Raman Spectral Library of Important Drugs Associated With Point-of-Care and Field Applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Surface-Enhanced Raman Spectral Library of Important Drugs Associated With Point-of-Care and Field Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

crystal structure analysis of Octaphenylsilsesquioxane using XRD

An In-Depth Technical Guide to the Crystal Structure Analysis of Octaphenylsilsesquioxane using X-ray Diffraction

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Octaphenylsilsesquioxane (OPS) in Materials Science

Octaphenylsilsesquioxane (OPS) is a prominent member of the Polyhedral Oligomeric Silsesquioxane (POSS) family. These compounds are characterized by a unique hybrid organic-inorganic structure, featuring a silica core and organic functional groups at the vertices.[1] This architecture imparts a remarkable combination of properties, making POSS materials, including OPS, highly valuable in the development of advanced polymers and nanocomposites. The incorporation of OPS into polymer matrices can significantly enhance thermal stability, mechanical strength, and reduce flammability.[2] A thorough understanding of the three-dimensional atomic arrangement of OPS is paramount for predicting and controlling its behavior in these applications. X-ray diffraction (XRD) stands as the definitive technique for elucidating this intricate crystal structure.[3][4]

This guide provides a comprehensive overview of the principles and methodologies for the , tailored for researchers and professionals in materials science and drug development.

Core Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[5] The fundamental principle involves irradiating a crystalline sample with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern.[6] By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be deduced.[4][5]

Experimental Workflow: From Crystal to Structure

The successful determination of the crystal structure of OPS via XRD involves a meticulous multi-step process, from sample preparation to final structure refinement.

Part 1: Synthesis and Crystallization of High-Quality OPS Crystals

The primary and often most challenging step in XRD analysis is obtaining a single, high-quality crystal of the material of interest.[5][6] For OPS, single crystals can be obtained through the self-condensation of the tetrol Si₄O₄(Ph)₄(OH)₄.[7]

Detailed Protocol for OPS Crystallization:

-

Precursor Preparation: The starting material, Si₄O₄(Ph)₄(OH)₄, can be obtained from commercial suppliers or synthesized.

-

Solvent System: A solution of the tetrol precursor is prepared in a suitable solvent system. For example, single crystals of octaphenyl-POSS have been successfully grown from a solution of the tetrol (15 mg) in methanol (1 ml) within an inner vial, placed inside a larger vial containing a dehydrating agent.[7]

-

Slow Evaporation/Condensation: The vial is sealed and left undisturbed at room temperature. The slow evaporation of the solvent and subsequent condensation reaction leads to the gradual formation of single crystals over a period of days to weeks.

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent with well-defined faces) are formed, they are carefully harvested from the solution.[5]

Part 2: X-ray Diffraction Data Acquisition

The next stage involves mounting the crystal and collecting the diffraction data using a diffractometer.

Step-by-Step Data Collection Procedure:

-

Crystal Mounting: A selected single crystal of OPS is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[3]

-

X-ray Source: The crystal is exposed to a monochromatic X-ray beam, typically generated by a copper anode or a synchrotron source.[4]

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and diffraction images are collected at small angular increments (e.g., 0.5-1.0 degrees) using an area detector like a CCD or pixel detector.[3][5] This ensures that a complete dataset of reflections is recorded.

-

Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot. This process also indexes the reflections and determines the unit cell parameters and space group of the crystal.

Workflow for XRD Data Acquisition and Processing

Caption: Experimental workflow for the crystal structure analysis of Octaphenylsilsesquioxane.

Part 3: Structure Solution and Refinement

The final stage involves converting the processed diffraction data into a refined three-dimensional atomic model.

-

Structure Solution: The initial phases of the structure factors are determined using computational methods such as direct methods or Patterson methods. This leads to an initial electron density map.

-

Model Building: An atomic model of the OPS molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and other parameters (like thermal displacement parameters) are adjusted through a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.[5] For powder XRD data, Rietveld refinement is a powerful technique that refines a theoretical line profile against the experimental data.[8][9][10]

The Crystal Structure of Octaphenylsilsesquioxane

The crystal structure of unsolvated octaphenyl-POSS has been determined and reported.[7] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₄₈H₄₀O₁₂Si₈ | [11] |

| Molecular Weight | 1033.5 g/mol | [11] |

| Crystal System | Monoclinic | [11] |

| Space Group | C2/c | [7][11] |

| a | 16.406 Å | [11] |

| b | 13.8849 Å | [11] |

| c | 21.570 Å | [11] |

| α | 90° | [11] |

| β | 93.458° | [11] |

| γ | 90° | [11] |

| Z | 4 | [11] |

The molecule possesses a centrosymmetric structure in the crystal.[7] The Si-O bond lengths and Si-O-Si bond angles are crucial parameters that define the geometry of the inorganic core. The average Si-O bond length is approximately 1.621 Å, and the Si-O-Si bond angles are around 149°.[7] The phenyl groups are arranged around the silica core, and their orientation influences the crystal packing. In the unsolvated structure, there are no direct π-π stacking interactions between the phenyl rings of neighboring molecules.[7]

Logical Flow of Structure Refinement

Caption: Iterative process of crystal structure refinement.

Common Challenges and Troubleshooting in the XRD Analysis of OPS

| Challenge | Potential Cause | Recommended Solution |

| Poor Crystal Quality | Rapid crystallization, impurities | Optimize crystallization conditions (slower evaporation, purer starting materials). |

| Crystal Twinning | Intergrowth of two or more crystal lattices | Carefully screen multiple crystals; use specialized software for twin refinement. |

| Disorder in Phenyl Rings | Thermal motion or static disorder | Collect data at low temperatures (e.g., 100 K) to reduce thermal motion; model disorder if necessary. |

| Weak Diffraction | Small crystal size, poor crystallinity | Use a more intense X-ray source (synchrotron); grow larger crystals. |

Conclusion

X-ray diffraction is an indispensable tool for the detailed structural characterization of Octaphenylsilsesquioxane. A successful analysis hinges on the ability to produce high-quality single crystals and a systematic approach to data collection, processing, and structure refinement. The resulting atomic-level insights into the molecular geometry and crystal packing of OPS are crucial for understanding its properties and designing novel materials with tailored functionalities.

References

-

Nanochemistry Research. (n.d.). Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Chinnam, P. R., Gau, M. R., Schwab, J., Zdilla, M. J., & Wunder, S. L. (2014). The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 971–974. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). X-ray Crystal Diffraction Analysis Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

JoVE. (2015, March 4). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

-

Barczewski, M., et al. (2024). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Journal of Materials Science, 59(43), 20445–20461. Retrieved from [Link]

-

PubChem. (n.d.). Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of crystal data for various solvates of octaphenyl-POSS. Retrieved from [Link]

-

SciSpace. (n.d.). Rietveld refinement strategy for quantitative phase analysis of partially amorphous zeolitized tuffaceous rocks. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Rietveld and Pair distribution function (PDF) analysis workshop. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of Polyhedral Oligomeric Silsequioxane (POSS) Nano-materials: A Study by X-ray Diffraction and Electron Microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural studies of octahydridooctasilsesquioxane – H8Si8O12. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural ordering of self-assembled alkylene-bridged silsesquioxanes probed by X-ray diffraction experiments. Retrieved from [Link]

-

Yoshio, W. (2012). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of octaisobutyl polyhedral oligomeric.... Retrieved from [Link]

-

European Journal of Mineralogy. (2015). Rietveld structure refinement of microcline. Retrieved from [Link]

-

The McCrone Group. (2017, July 28). X-ray Diffraction–Solving Problems with Phase Analysis. Retrieved from [Link]

Sources

- 1. nanochemres.org [nanochemres.org]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Crystal Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Doktorandenkurs 2025 [fkf.mpg.de]

- 10. Rietveld structure refinement of microcline - European Journal of Mineralogy Volume 27 Number 4 — Schweizerbart science publishers [schweizerbart.de]

- 11. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | C48H40O12Si8 | CID 521391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safe Handling of Octaphenylsilsesquioxane: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the health and safety considerations essential for the handling of Octaphenylsilsesquioxane (OPS). As a unique hybrid nanomaterial, composed of a rigid inorganic silica core and eight organic phenyl groups, OPS is increasingly utilized in advanced materials and biomedical applications for its thermal stability and structural properties.[1] This document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols, ensuring a self-validating system of safe laboratory practices for all personnel.

Core Hazard Profile of Octaphenylsilsesquioxane

Octaphenylsilsesquioxane is a white, solid powder with a high melting point exceeding 350°C.[1][2] It is generally considered stable under normal conditions.[3] While some safety data sheets (SDS) may list it as "Not classified" under GHS, this should not be interpreted as an absence of potential hazards.[4][5] The primary risks associated with OPS stem from its physical form as a fine powder and its behavior at elevated temperatures.

1.1. Health Hazards

The main routes of occupational exposure are inhalation and direct contact with the skin and eyes. To date, specific occupational exposure limits (OELs) for Octaphenylsilsesquioxane have not been established by major regulatory bodies like OSHA.[3][6][7][8] Therefore, it is prudent to handle it as a substance with the potential to cause irritation.

| Exposure Route | Potential Health Effects | Primary Causality & Field Insights |

| Inhalation | May cause irritation to the respiratory tract.[4][5] | As a fine particulate, OPS dust can be easily inhaled. The primary concern is mechanical irritation of the respiratory system. While specific toxicity data is limited, it is a standing principle in occupational hygiene to minimize inhalation of any inert dust. |

| Skin Contact | May cause skin irritation.[4][5] Prolonged contact may lead to dryness or cracking.[9] | The particulate nature of OPS can cause mechanical irritation. While not a primary skin sensitizer, good laboratory hygiene dictates avoiding all direct skin contact with research chemicals. |

| Eye Contact | May cause eye irritation.[4][5] | Direct contact with any powder can cause significant mechanical irritation and abrasion to the cornea. The fine nature of OPS dust increases the risk of eye exposure if proper protection is not worn. |

| Ingestion | No specific information is available, but it is not an intended route of exposure.[4][5] | Accidental ingestion is unlikely with proper lab hygiene. If it occurs, medical advice should be sought.[5] |

1.2. Physicochemical Hazards

| Hazard Type | Description & Causality |

| Flammability | Slight fire hazard.[4] Materials must be preheated before ignition can occur.[4] |

| Thermal Decomposition | At elevated temperatures (above 350°C) or in a fire, OPS can decompose.[5][10] This thermal degradation can release irritating fumes, organic acid vapors, Carbon Monoxide (CO), Carbon Dioxide (CO2), and Silicon dioxide.[3][5] |

| Reactivity | Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[3][4][5] |

Hierarchy of Controls: From Engineering to Personal Protection

A multi-layered approach to safety is paramount. The most effective controls are those that engineer out the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling OPS powder is ventilation.

-

Local Exhaust Ventilation (LEV): All weighing, transferring, and handling of OPS powder must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The purpose is to capture dust at the source, preventing it from entering the researcher's breathing zone and the general laboratory environment.[4][5][9]

2.2. Administrative Controls

-

Designated Areas: Clearly define and label areas where OPS is handled and stored.

-

Safe Work Practices: Follow standardized protocols for handling and cleanup. Minimize the quantities of material used.

-

Hygiene: Always wash hands thoroughly with mild soap and water after handling OPS and before leaving the work area.[4][9] Do not store or consume food and drink in the laboratory.

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against residual exposure. The selection of appropriate PPE is task-dependent.[11][12][13][14]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport (Closed Container) | Safety glasses with side shields | Not required | Lab coat | Not required |

| Weighing & Transferring Powder | Chemical safety goggles[14] | Dust-impervious gloves (e.g., Nitrile)[9] | Lab coat | Required if outside of LEV. An air-purifying respirator with a particulate filter (e.g., N95 or higher) should be used if airborne particles are generated.[9] |

| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required if conducted in a fume hood. |

| High-Temperature Applications (>200°C) | Chemical safety goggles and/or face shield | Thermal-insulating gloves over chemical-resistant gloves | Lab coat | Use within a fume hood is mandatory. |

| Large Spill Cleanup | Chemical safety goggles | Dust-impervious gloves (e.g., Nitrile) | Lab coat or coveralls | Air-purifying respirator with particulate filter. |

Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety. The following workflows are designed to minimize exposure and ensure operational integrity.

3.1. Protocol: Weighing and Transferring OPS Powder

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Engineering Control: Perform all work inside a certified chemical fume hood.

-

Staging: Place a weigh boat on an analytical balance inside the hood. Tare the balance.

-

Transfer: Using a dedicated spatula, carefully transfer the desired amount of OPS from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

-

Closure: Tightly close the primary stock container immediately after use.[4]

-

Cleanup: Decontaminate the spatula and the work surface within the fume hood using a damp wipe. Dispose of the wipe in the appropriate solid waste container.

-

Doffing: Remove gloves and wash hands thoroughly upon completion of the task.

Visualization: Safe Handling Workflow

Caption: Workflow for safe powder handling of Octaphenylsilsesquioxane.

Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

4.1. First Aid Measures

-

After Inhalation: Move the affected person to fresh air. If irritation or breathing difficulties occur, seek medical attention.[15]

-

After Skin Contact: Wash the affected area thoroughly with mild soap and plenty of water.[5] Remove contaminated clothing.[4] If irritation persists, seek medical advice.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

4.2. Accidental Release (Spill) Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

-

Contain & Clean: For solid spills, carefully sweep or shovel the material into an appropriate, labeled container for disposal.[4][9] Avoid actions that generate dust. Moisten the material slightly with water to prevent dusting if appropriate and safe to do so.[9]

-

Decontaminate: Clean the spill area with a wet cloth or HEPA-filtered vacuum.[9]

-

Dispose: Dispose of the collected waste and cleaning materials in accordance with institutional and local regulations.

Visualization: Spill Response Flowchart

Caption: Decision-making flowchart for Octaphenylsilsesquioxane spills.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4][5]

-

Hazards: Exposure to elevated temperatures or flames may cause the material to decompose, releasing irritating fumes.[4][5]

-

Firefighter Protection: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA), to protect against hazardous decomposition products.[4][5]

Storage and Disposal

5.1. Storage Conditions

-

Keep containers tightly closed when not in use to prevent contamination.[4][9]

-

Store away from incompatible materials such as strong oxidizers.[3][4][5]

5.2. Waste Disposal

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5][9]

-

Incineration may be a suitable disposal method.[5]

-

Avoid releasing the material into the environment, sewers, or public waters.[4][5][9]

-

Emerging research focuses on the chemical recycling of silicone-based materials to depolymerize waste into valuable monomers, representing a more sustainable alternative to landfill or incineration.[16][17][18][19] While not yet standard practice for laboratory waste, this highlights a future direction for waste management in this chemical class.

References

- Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes.Beijing Institute of Technology.

- Octaphenylsilsesquioxane | CAS#:5256-79-1.Chemsrc.

- sio6705.

- 5256-79-1(Octaphenylsilsesquioxane) Product Description.ChemicalBook.

- OCTA(AMINOPHENYL)

- SAFETY DATA SHEET - Octaphenylcyclotetrasiloxane.Fisher Scientific.

- Polyhedral Oligomeric Silsesquioxanes (POSS)

- Octaphenyl Silsesquioxane High Quality Worldwide Delivery.Nanoshel LLC.

- Personal Protective Equipment (PPE).CHEMM.

- Recycling method of silicone resin waste material.

- The importance of Personal Protective Equipment in the handling of chemicals.ITURRI.

- Polyhedral Oligomeric Silsesquioxane (POSS)

- Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl.PubChem.

- SAFETY D

- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.PMC - NIH.

- Transforming silicone waste: Depolymerization and polymerization strategies for recycling.Computer Science Journals.

- Occupational (Workplace) Exposure Standards/Guidelines/Approaches.Toxicology MSDT.

- A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy.MDPI.

- Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4)

- Recommended PPE to handle chemicals.Bernardo Ecenarro.

- Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti- cancer drug delivery.Journal of Applied Pharmaceutical Science.

- Examples of PPE for Various Dangerous Goods Classes.Storemasta Blog.

- Method for recycling and reusing waste polysiloxane material.

- Occupational exposure limits: A compar

- PPE for Chemical Handling: A Quick Guide.Healthy Bean.

- Permissible Exposure Limits – OSHA Annotated Table Z-1.

- Proper Disposal of Tetradecyloxysilane: A Step-by-Step Guide for Labor

- In Situ Growth of Octa-Phenyl Polyhedral Oligomeric Silsesquioxane over Fluorinated Graphene nanosheets: Super-wetting Coatings for Oils and Organics Sorption.

- Chemical Exposure Limits.

- Thermal decomposition studies of the polyhedral oligomeric silsesquioxane, POSSh, and when it is impregn

- Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).MDPI.

- Guidance for Setting Occupational Exposure Limits: Emphasis on D

- Safe Handling of Hazardous Drugs.Pharmacy Practice News.

- Controlling Occupational Exposure to Hazardous Drugs.OSHA.

Sources

- 1. Octaphenyl Silsesquioxane High Quality Worldwide Delivery [nanoshel.com]

- 2. 5256-79-1 CAS MSDS (Octaphenylsilsesquioxane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. Chemical Exposure Limits | International Labour Organization [ilo.org]

- 9. hybridplastics.com [hybridplastics.com]

- 10. Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes - Beijing Institute of Technology [pure.bit.edu.cn]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. falseguridad.com [falseguridad.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 15. static.rshughes.com [static.rshughes.com]

- 16. CN108727590B - Recycling method of silicone resin waste material - Google Patents [patents.google.com]

- 17. computersciencejournals.com [computersciencejournals.com]

- 18. CN104672452B - Method for recycling and reusing waste polysiloxane material - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Octaphenylsilsesquioxane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Octaphenylsilsesquioxane (OPS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, stands as a cornerstone in the field of hybrid nanomaterials. Its unique three-dimensional, cage-like structure, composed of a silicon-oxygen core and peripheral phenyl groups, imparts a remarkable combination of thermal stability, hydrophobicity, and mechanical robustness. This guide offers a comprehensive overview of OPS, from its fundamental chemical identity to its synthesis, characterization, and diverse applications, providing researchers and professionals with the critical knowledge to harness its potential in advanced materials and drug delivery systems.

Core Chemical Identity

The structure of octaphenylsilsesquioxane is characterized by a cubic core of eight silicon atoms bridged by twelve oxygen atoms, with a phenyl group attached to each silicon atom. This precise arrangement results in a well-defined nanoscale molecule with a diameter typically in the range of 1-3 nm.[2]

Caption: General workflow for the synthesis of octaphenylsilsesquioxane.

A detailed experimental protocol for the synthesis of octaphenyl-functionalized POSS involves a two-step hydrolysis process. [6]Initially, phenylsilane is added to a cooled mixed solution of an organic solvent and deionized water to carry out the hydrolysis reaction. [6]After a period of stirring, the organic phase containing the precursor hydrolysis product is separated and dried. [6]This precursor is then subjected to a reflux reaction in the presence of a catalyst and solvent, leading to the precipitation of white octaphenylsilsesquioxane, which is then purified by filtration, washing, and recrystallization. [6]

Physicochemical Properties

Octaphenylsilsesquioxane exhibits a unique set of properties that make it a valuable component in a wide range of materials.

| Property | Value | Source |

| Molecular Weight | 1033.51 g/mol | [3] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | >350 °C | [7] |

| Density | ~1.30 - 1.35 g/cm³ | |

| Solubility | Poor in common solvents; slightly soluble in pyridine and CH₂Cl₂ |

The high thermal stability of OPS is attributed to the strong Si-O-Si bonds in its inorganic core and the bulky phenyl groups that shield the core. This stability makes it suitable for high-temperature applications.

Characterization Techniques

The successful synthesis and purity of octaphenylsilsesquioxane are typically confirmed using a suite of analytical techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the Si-O-Si cage structure and the phenyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are employed to confirm the chemical structure and purity of the OPS molecule. [8]²⁹Si NMR is particularly powerful for analyzing the silicon environment and confirming the formation of the T₈ cage structure. [9]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of OPS by measuring its weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC helps in determining the melting point and other thermal transitions of the material. [8]

Applications of Octaphenylsilsesquioxane

The unique properties of octaphenylsilsesquioxane have led to its exploration and application in various scientific and industrial fields.

Polymer Nanocomposites

A primary application of OPS is as a nanofiller in polymer matrices. Its incorporation, either through physical blending or chemical cross-linking, can significantly enhance the properties of the host polymer. [2]

-

Improved Thermal Stability: The inherent high thermal stability of OPS can be transferred to the polymer, increasing its degradation temperature.

-

Enhanced Mechanical Properties: The rigid, cage-like structure of OPS can reinforce the polymer matrix, leading to increased strength, modulus, and rigidity. [10]* Reduced Flammability: The silicon-oxygen core of OPS can form a protective char layer upon combustion, reducing the flammability of the polymer. [10]* Lowered Viscosity: In some cases, the addition of POSS nanoparticles can decrease the viscosity of highly filled resins. [10] Phenolic resins, known for their excellent thermal stability and solvent resistance, have been successfully formulated into nanocomposites with POSS, resulting in materials with high thermal stabilities and low surface energies. [11]

Drug Delivery and Biomedical Applications

The nanometer-sized, cage-like structure of POSS molecules, including OPS, makes them promising candidates for drug delivery systems. [2][4]The organic periphery can be functionalized with targeting ligands or polymers to enhance biocompatibility and direct the nanocarrier to specific cells or tissues. [4]For instance, POSS-based conjugates have been developed for the delivery of anticancer drugs like docetaxel. [4]

Electronics and Photonics

The excellent electrical insulating properties and thermal stability of octaphenylsilsesquioxane make it a candidate for applications in microelectronics as a surface coating. [4]Its unique optical properties are also being explored for use in photonic devices.

Conclusion

Octaphenylsilsesquioxane is a versatile and highly valuable nanomaterial with a well-defined structure and a remarkable combination of properties. Its synthesis is well-established, and its characterization is achievable through standard analytical techniques. The ability of OPS to enhance the performance of polymers and its potential in biomedical applications continue to drive research and development, promising innovative solutions in materials science and drug delivery. As our understanding of this unique molecule deepens, so too will the breadth of its applications, solidifying its role as a key building block in the nanotechnology toolkit.

References

- Google Patents. CN105111233A - Preparation method of octaphenyl silsesquioxane.

-

MDPI. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. [Link]

-

MDPI. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. [Link]

-

PubChem. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-. [Link]

-

CAS Common Chemistry. Octaphenylsilsesquioxane. [Link]

-

ResearchGate. The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). [Link]

-

ACS Publications. Poly(ethylene glycol)-Octafunctionalized Polyhedral Oligomeric Silsesquioxane: Synthesis and Thermal Analysis. [Link]

-

RSC Publishing. Hydrolysis and Initial Polycondensation of Phenyltrimethoxysilane and Diphenyldimethoxysilane. [Link]

-

Journal of Materials Chemistry (RSC Publishing). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. [Link]

-

Wiley Online Library. Thermal and Surface Properties of Phenolic Nanocomposites Containing Octaphenol Polyhedral Oligomeric Silsesquioxane. [Link]

-

Wiley Online Library. Thermal and Surface Properties of Phenolic Nanocomposites Containing Octaphenol Polyhedral Oligomeric Silsesquioxane. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Octaphenyl Silsesquioxane High Quality Worldwide Delivery [nanoshel.com]

- 3. afinitica.com [afinitica.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN105111233A - Preparation method of octaphenyl silsesquioxane - Google Patents [patents.google.com]

- 7. 5256-79-1 CAS MSDS (Octaphenylsilsesquioxane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

A Researcher's Guide to High-Purity Octaphenylsilsesquioxane: Commercial Sources, Supplier Evaluation, and Quality Verification

For researchers, scientists, and drug development professionals embarking on work involving octaphenylsilsesquioxane (OPS), the quality and purity of this unique polyhedral oligomeric silsesquioxane (POSS) are paramount. This guide provides an in-depth overview of the commercial landscape for high-purity OPS, offering a framework for supplier selection and essential protocols for material verification to ensure the integrity of your research and development endeavors.

Understanding Octaphenylsilsesquioxane (OPS)

Octaphenylsilsesquioxane, with the chemical formula (C₆H₅SiO₁.₅)₈, is a cage-like molecule consisting of a silicon-oxygen core and eight phenyl groups at the corners of the cube.[1][2] This structure imparts a unique combination of properties, including high thermal stability, with a melting point exceeding 350°C, and excellent chemical resistance.[1][2][3] These attributes make OPS a valuable building block in the development of advanced materials, including nanocomposites, high-performance polymers, and drug delivery systems.[1] The incorporation of OPS into a polymer matrix can enhance mechanical strength, thermal stability, and reduce flammability.[1]

Commercial Landscape: Sourcing High-Purity OPS

The procurement of high-purity OPS is a critical first step for any research application. The market consists of a mix of primary manufacturers and a larger number of distributors. Navigating this landscape requires careful consideration of not just the stated purity but also the supplier's reputation, quality control documentation, and technical support.

Key Considerations for Supplier Selection:

-

Purity: For most research applications, a purity of ≥98% is recommended. Suppliers should provide a certificate of analysis (CoA) with detailed characterization data.

-